molecular formula C22H16Cl2N2O2 B4291496 (4E)-4-{[5-(3-CHLORO-2-METHYLPHENYL)FURAN-2-YL]METHYLIDENE}-1-(3-CHLOROPHENYL)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE

(4E)-4-{[5-(3-CHLORO-2-METHYLPHENYL)FURAN-2-YL]METHYLIDENE}-1-(3-CHLOROPHENYL)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE

Cat. No.: B4291496
M. Wt: 411.3 g/mol
InChI Key: DTBLPPLAUAGICC-XDHOZWIPSA-N
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Description

(4E)-4-{[5-(3-CHLORO-2-METHYLPHENYL)FURAN-2-YL]METHYLIDENE}-1-(3-CHLOROPHENYL)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a pyrazolone core, substituted with chlorinated phenyl and furyl groups. Its distinct chemical properties make it a subject of interest in synthetic chemistry, pharmacology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-{[5-(3-CHLORO-2-METHYLPHENYL)FURAN-2-YL]METHYLIDENE}-1-(3-CHLOROPHENYL)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves a multi-step process. One common method includes the condensation of 3-chloro-2-methylbenzaldehyde with 2-acetylfuran in the presence of a base to form the intermediate chalcone. This intermediate is then reacted with 3-chlorophenylhydrazine under acidic conditions to yield the final pyrazolone derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-{[5-(3-CHLORO-2-METHYLPHENYL)FURAN-2-YL]METHYLIDENE}-1-(3-CHLOROPHENYL)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogen exchange using sodium iodide in acetone.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(4E)-4-{[5-(3-CHLORO-2-METHYLPHENYL)FURAN-2-YL]METHYLIDENE}-1-(3-CHLOROPHENYL)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (4E)-4-{[5-(3-CHLORO-2-METHYLPHENYL)FURAN-2-YL]METHYLIDENE}-1-(3-CHLOROPHENYL)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interact with cellular pathways involved in inflammation and cell proliferation, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Fenvalerate: A pyrethroid insecticide with a similar pyrazolone core.

    Tolfenamic Acid: An anti-inflammatory drug with a chlorinated phenyl group.

Uniqueness

(4E)-4-{[5-(3-CHLORO-2-METHYLPHENYL)FURAN-2-YL]METHYLIDENE}-1-(3-CHLOROPHENYL)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is unique due to its combination of furyl and chlorinated phenyl groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications, distinguishing it from other pyrazolone derivatives .

Properties

IUPAC Name

(4E)-4-[[5-(3-chloro-2-methylphenyl)furan-2-yl]methylidene]-2-(3-chlorophenyl)-5-methylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16Cl2N2O2/c1-13-18(7-4-8-20(13)24)21-10-9-17(28-21)12-19-14(2)25-26(22(19)27)16-6-3-5-15(23)11-16/h3-12H,1-2H3/b19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTBLPPLAUAGICC-XDHOZWIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)C2=CC=C(O2)C=C3C(=NN(C3=O)C4=CC(=CC=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=C1Cl)C2=CC=C(O2)/C=C/3\C(=NN(C3=O)C4=CC(=CC=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4E)-4-{[5-(3-CHLORO-2-METHYLPHENYL)FURAN-2-YL]METHYLIDENE}-1-(3-CHLOROPHENYL)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
Reactant of Route 2
(4E)-4-{[5-(3-CHLORO-2-METHYLPHENYL)FURAN-2-YL]METHYLIDENE}-1-(3-CHLOROPHENYL)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
Reactant of Route 3
(4E)-4-{[5-(3-CHLORO-2-METHYLPHENYL)FURAN-2-YL]METHYLIDENE}-1-(3-CHLOROPHENYL)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
Reactant of Route 4
(4E)-4-{[5-(3-CHLORO-2-METHYLPHENYL)FURAN-2-YL]METHYLIDENE}-1-(3-CHLOROPHENYL)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
Reactant of Route 5
(4E)-4-{[5-(3-CHLORO-2-METHYLPHENYL)FURAN-2-YL]METHYLIDENE}-1-(3-CHLOROPHENYL)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
Reactant of Route 6
(4E)-4-{[5-(3-CHLORO-2-METHYLPHENYL)FURAN-2-YL]METHYLIDENE}-1-(3-CHLOROPHENYL)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE

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